Cas no 938078-77-4 (4-O-(4-Hydroxybutyl)thymidine)

4-O-(4-Hydroxybutyl)thymidine 化学的及び物理的性質
名前と識別子
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- 4-O-(4-Hydroxybutyl)thymidine
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- インチ: 1S/C14H22N2O6/c1-9-7-16(12-6-10(19)11(8-18)22-12)14(20)15-13(9)21-5-3-2-4-17/h7,10-12,17-19H,2-6,8H2,1H3/t10-,11+,12+/m0/s1
- InChIKey: YCGXGWLSDXJRIU-QJPTWQEYSA-N
- ほほえんだ: O=C1N=C(OCCCCO)C(C)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
4-O-(4-Hydroxybutyl)thymidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H956318-2.5mg |
4-O-(4-Hydroxybutyl)thymidine |
938078-77-4 | 2.5mg |
$ 1200.00 | 2023-09-07 | ||
TRC | H956318-10mg |
4-O-(4-Hydroxybutyl)thymidine |
938078-77-4 | 10mg |
$4483.00 | 2023-05-18 |
4-O-(4-Hydroxybutyl)thymidine 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
4-O-(4-Hydroxybutyl)thymidineに関する追加情報
Professional Introduction to Compound with CAS No. 938078-77-4 and Product Name: 4-O-(4-Hydroxybutyl)thymidine
The compound with the CAS number 938078-77-4 is a specialized chemical entity commonly referred to by the product name 4-O-(4-Hydroxybutyl)thymidine. This compound has garnered significant attention in the field of pharmaceutical chemistry and molecular biology due to its unique structural properties and potential applications in drug development and therapeutic interventions.
4-O-(4-Hydroxybutyl)thymidine is a derivative of thymidine, a naturally occurring pyrimidine nucleoside that is a fundamental component of DNA and RNA. The modification of thymidine at the 4-O position with a 4-hydroxybutyl group introduces specific functional characteristics that make this compound a valuable tool in synthetic biology and medicinal chemistry. The hydroxyl group in the butyl chain enhances solubility and reactivity, making it particularly useful in biochemical assays and as an intermediate in the synthesis of more complex nucleoside analogs.
Recent advancements in the field of nucleoside chemistry have highlighted the importance of 4-O-(4-Hydroxybutyl)thymidine in the development of antiviral and anticancer agents. Its structural similarity to natural nucleosides allows it to be incorporated into DNA and RNA during replication, potentially disrupting viral replication cycles or inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy in preclinical models, where it has shown promise as a prodrug or lead compound for further optimization.
One of the most compelling aspects of 4-O-(4-Hydroxybutyl)thymidine is its potential role in gene therapy applications. The ability to modify nucleoside structures at specific positions opens up avenues for designing molecules that can selectively target diseased cells while minimizing toxicity to healthy tissues. Researchers are exploring its use in delivering therapeutic agents to specific genomic locations, thereby enhancing the precision of gene editing techniques such as CRISPR-Cas9 systems.
The synthesis of 4-O-(4-Hydroxybutyl)thymidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to achieve the desired structure efficiently. These synthetic strategies not only improve production scalability but also allow for modifications that can fine-tune the biological activity of the compound.
In terms of biological activity, 4-O-(4-Hydroxybutyl)thymidine has been investigated for its potential as an antiviral agent, particularly against RNA viruses such as influenza and hepatitis C. Preliminary studies suggest that it can interfere with viral polymerase enzymes by competing with natural nucleosides or by inducing structural changes that inhibit replication. Additionally, its ability to undergo phosphorylation within cellular environments suggests it could be converted into active triphosphate forms, further enhancing its therapeutic potential.
The pharmacokinetic properties of 4-O-(4-Hydroxybutyl)thymidine are also subjects of ongoing research. Understanding how this compound is metabolized and eliminated from the body is crucial for optimizing dosing regimens and minimizing side effects. Comparative studies with natural thymidine derivatives have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for translating preclinical findings into clinical applications.
Future directions in the study of 4-O-(4-Hydroxybutyl)thymidine include exploring its role in combination therapies with other antiviral or anticancer agents. The synergistic effects of using multiple compounds that target different pathways could lead to more effective treatments with improved patient outcomes. Furthermore, computational modeling and machine learning techniques are being employed to predict new derivatives with enhanced properties, accelerating the drug discovery process.
The regulatory landscape for compounds like 4-O-(4-Hydroxybutyl)thymidine is also evolving, with increasing emphasis on safety and efficacy standards. Regulatory agencies require comprehensive data on both preclinical and clinical studies before approving new drugs for human use. As such, researchers must adhere to stringent guidelines to ensure that their findings are robust and reliable.
In conclusion, 4-O-(4-Hydroxybutyl)thymidine represents a significant advancement in nucleoside chemistry with broad applications in medicine and biotechnology. Its unique structure and functional properties make it a promising candidate for developing new therapies against viral infections and cancer. Continued research into its synthesis, biological activity, pharmacokinetics, and clinical potential will further solidify its role as a key player in modern drug development.
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